molecular formula C10H6ClF4N5 B1410542 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine CAS No. 1823183-39-6

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine

Cat. No.: B1410542
CAS No.: 1823183-39-6
M. Wt: 307.63 g/mol
InChI Key: HHEIFXVRWBBHQG-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with fluorine and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the pyridine ring with the desired substitutions, followed by the construction of the pyrimidine ring.

    Formation of the Pyridine Ring: The synthesis begins with the chlorination and trifluoromethylation of a pyridine precursor.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the substituted pyridine with appropriate fluorinated and hydrazinyl reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine is unique due to the combination of its trifluoromethyl, chlorine, fluorine, and hydrazinyl substitutions. This unique structure imparts specific chemical properties such as high electronegativity, thermal stability, and potential biological activity .

Properties

IUPAC Name

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF4N5/c11-5-1-4(10(13,14)15)2-17-7(5)9-18-3-6(12)8(19-9)20-16/h1-3H,16H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEIFXVRWBBHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)NN)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 4
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 5
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine
Reactant of Route 6
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-4-hydrazinylpyrimidine

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